molecular formula C7H6Cl2N6 B13991545 4,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine

4,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B13991545
M. Wt: 245.07 g/mol
InChI Key: DTKSYAVJFSJUKZ-UHFFFAOYSA-N
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Description

4,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 1-methyl-1H-imidazole. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the triazine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Condensation Reactions: The compound can react with aldehydes or ketones to form imine or enamine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions include substituted triazine derivatives, oxidized imidazole compounds, and various condensation products.

Scientific Research Applications

4,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-1,3,5-triazine: A precursor in the synthesis of the compound.

    1-Methyl-1H-imidazole: Another precursor used in the synthesis.

    Other Triazine Derivatives: Compounds with similar triazine rings but different substituents.

Uniqueness

4,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine is unique due to the presence of both chlorine atoms and the imidazole ring, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H6Cl2N6

Molecular Weight

245.07 g/mol

IUPAC Name

4,6-dichloro-N-(1-methylimidazol-4-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C7H6Cl2N6/c1-15-2-4(10-3-15)11-7-13-5(8)12-6(9)14-7/h2-3H,1H3,(H,11,12,13,14)

InChI Key

DTKSYAVJFSJUKZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)NC2=NC(=NC(=N2)Cl)Cl

Origin of Product

United States

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